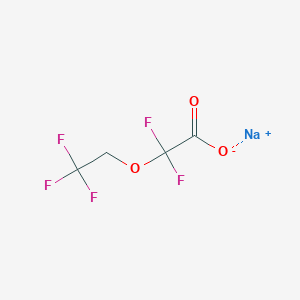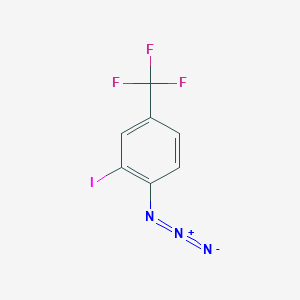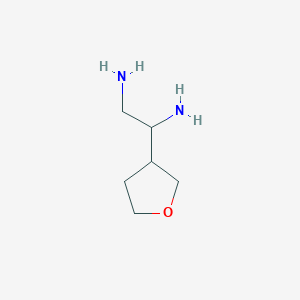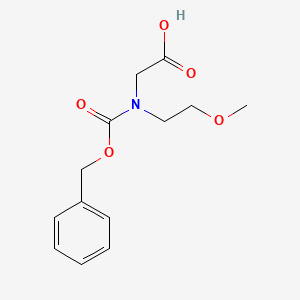
n-((Benzyloxy)carbonyl)-n-(2-methoxyethyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cbz-OEt-Gly: is a white to off-white crystalline solid with the chemical formula C₁₃H₁₈N₂O₅. Let’s break down its structure:
N-((Benzyloxy)carbonyl): This part of the compound is a protecting group (often abbreviated as Cbz or Z). It shields the amino group of glycine during synthetic reactions.
N-(2-methoxyethyl): This group contains an ethyl chain with a methoxy (CH₃O-) substituent.
Glycine: The central amino acid unit.
Preparation Methods
a. Synthetic Routes:
- Carbonylation of Glycine Derivatives:
- One common method involves the carbonylation of glycine derivatives using phosgene (COCl₂) or chloroformates. The reaction proceeds as follows:
Glycine derivative+COCl₂→Cbz-OEt-Gly+HCl
- The protecting group (Cbz) is introduced during this step.
- Another approach is the direct amidation of glycine with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base.
- The reaction occurs as follows:
Glycine+Cbz-Cl→Cbz-OEt-Gly+HCl
Cbz-OEt-Gly: is not produced on an industrial scale. Instead, it is synthesized in research laboratories for specific applications.
Chemical Reactions Analysis
Cbz-OEt-Gly: can undergo various reactions:
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Peptide Synthesis: serves as a protected amino acid in peptide synthesis.
Drug Development: It is used in the design of peptidomimetics and prodrugs.
Bioconjugation: The Cbz group facilitates bioconjugation reactions.
Mechanism of Action
Cbz-OEt-Gly: itself does not have a specific mechanism of action. Its significance lies in its role as a building block for more complex molecules.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C13H17NO5 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
2-[2-methoxyethyl(phenylmethoxycarbonyl)amino]acetic acid |
InChI |
InChI=1S/C13H17NO5/c1-18-8-7-14(9-12(15)16)13(17)19-10-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,15,16) |
InChI Key |
DEJOVWVOZVQEDQ-UHFFFAOYSA-N |
Canonical SMILES |
COCCN(CC(=O)O)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.1.1]hexane-1-carboxylicacid](/img/structure/B13516354.png)
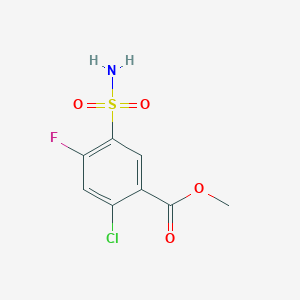
![1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B13516364.png)
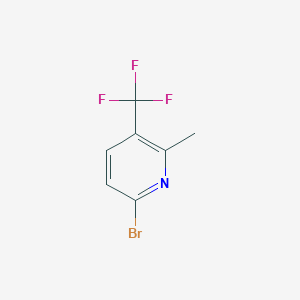

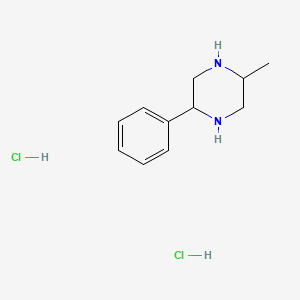
![rac-(1R,3R)-3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylic acid](/img/structure/B13516388.png)

![rac-O-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydroxylamine hydrochloride, trans](/img/structure/B13516399.png)
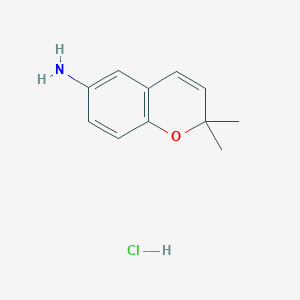
![Methyl 5-fluorofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B13516420.png)
